molecular formula C11H12N2O2S2 B12129574 (3aS,6aR)-1-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

(3aS,6aR)-1-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B12129574
M. Wt: 268.4 g/mol
InChI Key: CAISABGCGKHULF-ZJUUUORDSA-N
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Description

  • “(3aS,6aR)-1-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide” is a complex heterocyclic compound with a fused imidazole and thieno ring system.
  • Its structure includes a five-membered imidazole ring and a six-membered thieno ring, both containing sulfur atoms.
  • The phenyl group attached to the imidazole ring adds aromatic character.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include nickel catalysts, nitriles, and ammonium acetate.
    • Major products are 2,4-disubstituted NH-imidazoles.
  • Scientific Research Applications

    • In chemistry: Building blocks for drug design due to their diverse biological activities.
    • In biology: Potential as lead compounds for drug development.
    • In medicine: Investigated for antibacterial, anticancer, antifungal, and analgesic properties.
    • In industry: Used in material science and coordination chemistry.
  • Mechanism of Action

    • The exact mechanism is context-dependent, but it likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate the precise pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other imidazoles and thieno-imidazole derivatives.
    • Uniqueness lies in the combination of the imidazole and thieno rings, as well as the phenyl substituent.

    Properties

    Molecular Formula

    C11H12N2O2S2

    Molecular Weight

    268.4 g/mol

    IUPAC Name

    (3aR,6aS)-5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione

    InChI

    InChI=1S/C11H12N2O2S2/c14-17(15)6-9-10(7-17)13(11(16)12-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,16)/t9-,10+/m1/s1

    InChI Key

    CAISABGCGKHULF-ZJUUUORDSA-N

    Isomeric SMILES

    C1[C@@H]2[C@H](CS1(=O)=O)N(C(=S)N2)C3=CC=CC=C3

    Canonical SMILES

    C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=CC=C3

    Origin of Product

    United States

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